methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, with morpholine acting as a nucleophile in Mannich base formations. For instance, the synthesis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a similar compound, showcases the bridging of molecules through a methylene group, indicating a potential pathway for synthesizing the target compound (Franklin et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals a combination of hydrogen bonds, such as N-H...N, N-H...O, and C-H...O, contributing to the stability and conformation of the molecule. This suggests that the target compound may also exhibit a complex hydrogen bonding network, stabilizing its structure (Portilla et al., 2007).
Chemical Reactions and Properties
Compounds with similar structures undergo various chemical reactions, including Michael-type addition and electrooxidative disulfide bond formation, indicating potential reactivity pathways for the target molecule. The presence of morpholine and thiazole groups suggests susceptibility to nucleophilic attacks and participation in electron transfer reactions (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of similar compounds can be influenced by their molecular organization, as seen in studies involving thiadiazole derivatives in lipid bilayers. Factors such as molecular aggregation and interaction with lipid hydrocarbon chains can significantly affect the compound's behavior in biological systems, suggesting that the target compound may exhibit unique solubility and membrane interaction characteristics (Kluczyk et al., 2016).
Chemical Properties Analysis
The chemical properties of the target compound can be inferred from related molecules, which demonstrate a range of interactions, including hydrogen bonding and π-π stacking. These interactions contribute to the stability and reactivity of the compound, suggesting that it may exhibit similar properties in chemical environments (Yoon et al., 2012).
Scientific Research Applications
Structural and Spectral Analysis
The structural and spectral characteristics of a related Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, were investigated, revealing a methylene bridge connecting molecules of 2-mercapto benzothiazole and morpholine. The study detailed the conformation and hydrogen bonding interactions through crystallography and spectral analysis, which may offer insights into the molecular behavior of similar compounds, including methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate (Franklin et al., 2011).
Lipid Peroxidation Inhibition
2-Amino-5-alkylidenethiazol-4-ones, a class closely related to the target compound, demonstrated promising antioxidant activity by inhibiting lipid peroxidation. This suggests potential for methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate in antioxidative applications, owing to its structural similarity (Zvezdanović et al., 2014).
Antimicrobial Properties
New Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural resemblance to the target compound, were synthesized and evaluated for their antimicrobial properties. This highlights a potential research avenue for methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate in developing antimicrobial agents (Gür et al., 2020).
QSAR Analysis for Antioxidants
QSAR analysis of derivatives similar in structure to the target compound provided insights into the relationship between molecular structure and antioxidant activity. This approach can guide the design of new potential antioxidants based on the structural features of methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate (Drapak et al., 2019).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid suggest a potential application for methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate in corrosion protection. The study's findings on physicochemical and theoretical assessments may be relevant for developing new corrosion inhibitors (Ammal et al., 2018).
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to explore its potential applications, particularly in the field of medicinal chemistry .
properties
IUPAC Name |
methyl 4-[(Z)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-15(20)12-4-2-11(3-5-12)10-13-14(19)17-16(23-13)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKRCCOVAKKLAY-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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